(5E)-5-(4-methoxybenzylidene)-2-[(E)-2-(4-methoxyphenyl)ethenyl][1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one
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Overview
Description
The compound (5E)-2-[(1E)-2-(4-METHOXYPHENYL)ETHENYL]-5-[(4-METHOXYPHENYL)METHYLIDENE]-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-ONE is a complex organic molecule that belongs to the class of triazolothiazoles This compound is characterized by its unique structure, which includes methoxyphenyl groups and a triazolothiazole core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5E)-2-[(1E)-2-(4-METHOXYPHENYL)ETHENYL]-5-[(4-METHOXYPHENYL)METHYLIDENE]-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-ONE typically involves multi-step organic reactions One common synthetic route includes the condensation of 4-methoxybenzaldehyde with thiosemicarbazide to form a thiosemicarbazone intermediate This intermediate then undergoes cyclization with α-bromoacetophenone to yield the triazolothiazole core
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of advanced catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
The compound (5E)-2-[(1E)-2-(4-METHOXYPHENYL)ETHENYL]-5-[(4-METHOXYPHENYL)METHYLIDENE]-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-ONE undergoes various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The double bonds in the structure can be reduced to single bonds using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of 4-methoxybenzaldehyde or 4-methoxybenzoic acid.
Reduction: Formation of the corresponding saturated triazolothiazole derivative.
Substitution: Formation of substituted triazolothiazole derivatives with various functional groups.
Scientific Research Applications
The compound (5E)-2-[(1E)-2-(4-METHOXYPHENYL)ETHENYL]-5-[(4-METHOXYPHENYL)METHYLIDENE]-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-ONE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of (5E)-2-[(1E)-2-(4-METHOXYPHENYL)ETHENYL]-5-[(4-METHOXYPHENYL)METHYLIDENE]-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-ONE involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to specific active sites, inhibiting or activating the function of these targets. The pathways involved may include signal transduction, gene expression, and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
- (5E)-2-[(1E)-2-(4-HYDROXYPHENYL)ETHENYL]-5-[(4-HYDROXYPHENYL)METHYLIDENE]-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-ONE
- (5E)-2-[(1E)-2-(4-CHLOROPHENYL)ETHENYL]-5-[(4-CHLOROPHENYL)METHYLIDENE]-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-ONE
Uniqueness
The uniqueness of (5E)-2-[(1E)-2-(4-METHOXYPHENYL)ETHENYL]-5-[(4-METHOXYPHENYL)METHYLIDENE]-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-ONE lies in its specific methoxyphenyl groups, which confer distinct chemical and biological properties. These groups can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable molecule for various applications.
Properties
Molecular Formula |
C21H17N3O3S |
---|---|
Molecular Weight |
391.4 g/mol |
IUPAC Name |
(5E)-2-[(E)-2-(4-methoxyphenyl)ethenyl]-5-[(4-methoxyphenyl)methylidene]-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one |
InChI |
InChI=1S/C21H17N3O3S/c1-26-16-8-3-14(4-9-16)7-12-19-22-21-24(23-19)20(25)18(28-21)13-15-5-10-17(27-2)11-6-15/h3-13H,1-2H3/b12-7+,18-13+ |
InChI Key |
FPISCZOHBIXXIK-NTIJCTKGSA-N |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=C/C2=NN3C(=O)/C(=C\C4=CC=C(C=C4)OC)/SC3=N2 |
Canonical SMILES |
COC1=CC=C(C=C1)C=CC2=NN3C(=O)C(=CC4=CC=C(C=C4)OC)SC3=N2 |
Origin of Product |
United States |
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